2-amino-4,6-dimethyl-5-(2,3,5-trichlorobenzylidene)-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Overview
Description
The compound you mentioned is a complex organic molecule. It appears to contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-amino” part suggests the presence of an amino group (-NH2) on the second carbon of the ring. The “4,6-dimethyl” part indicates the presence of two methyl groups (-CH3) on the fourth and sixth carbons of the ring . The rest of the name suggests the presence of additional rings and functional groups, including a trichlorobenzylidene group and a cyclopenta ring .
Molecular Structure Analysis
Again, without specific information, I can only provide general information. The presence of multiple rings in the compound suggests a fairly complex three-dimensional structure. The electron-rich nitrogen in the pyridine ring can participate in various reactions .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in a wide range of chemical reactions. They can act as bases, forming salts with acids, and can also participate in electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyridine is a polar molecule and is miscible with water . It’s also a weak base .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5E)-2-amino-4,6-dimethyl-5-[(2,3,5-trichlorophenyl)methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N4/c1-8-12(4-10-3-11(20)5-15(21)17(10)22)16-9(2)14(7-24)19(25)26-18(16)13(8)6-23/h3-5H,1-2H3,(H2,25,26)/b12-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECQVBYJWLBWCF-UUILKARUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=C(C(=CC(=C3)Cl)Cl)Cl)C(=C(C(=N2)N)C#N)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=C(C(=CC(=C3)Cl)Cl)Cl)C(=C(C(=N2)N)C#N)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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